![molecular formula C15H21N3O3S B4818594 N'-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4818594.png)
N'-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
説明
N-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide, commonly known as Temozolomide, is an orally administered chemotherapy drug used for the treatment of brain tumors, specifically glioblastoma multiforme. Temozolomide has been approved by the FDA and is widely used in clinical practice.
作用機序
Temozolomide is a prodrug that is converted to its active form, MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide), in the liver. MTIC is a DNA alkylating agent that induces DNA damage and cell death in rapidly dividing cells, such as cancer cells. Temozolomide is selective for cancer cells because they have a higher rate of DNA replication and repair than normal cells.
Biochemical and Physiological Effects:
Temozolomide has been shown to be well-tolerated by patients with brain tumors. The most common side effects are nausea, vomiting, and fatigue. Temozolomide has also been shown to cause lymphopenia, a decrease in the number of white blood cells, which can increase the risk of infection. However, the benefits of Temozolomide in treating brain tumors outweigh the risks associated with the drug.
実験室実験の利点と制限
Temozolomide is a widely used drug in preclinical and clinical studies. The drug is relatively easy to synthesize and has a good safety profile. However, Temozolomide is selective for rapidly dividing cells, which limits its use in studying non-dividing cells. Additionally, Temozolomide has a short half-life, which can make it difficult to achieve consistent drug levels in experiments.
将来の方向性
There are several potential future directions for Temozolomide research. One area of interest is the development of combination therapies that can enhance the efficacy of Temozolomide. Another area of research is the investigation of Temozolomide's potential use in other types of cancer, such as melanoma and lymphoma. Additionally, there is ongoing research to identify biomarkers that can predict which patients will respond to Temozolomide treatment.
科学的研究の応用
Temozolomide has been extensively studied in preclinical and clinical trials. The drug has been shown to be effective in treating glioblastoma multiforme, a highly aggressive and malignant brain tumor. Temozolomide is also being investigated for its potential use in other types of cancer, including melanoma, lymphoma, and leukemia.
特性
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-1-methylsulfonylpiperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-12-5-7-13(8-6-12)10-16-17-15(19)14-4-3-9-18(11-14)22(2,20)21/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,17,19)/b16-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQDNVQONJPTDU-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。